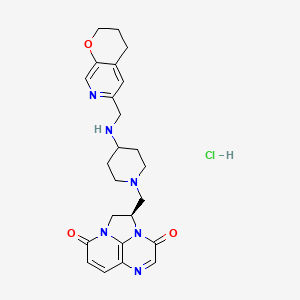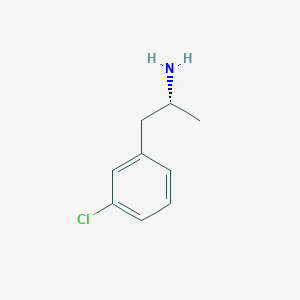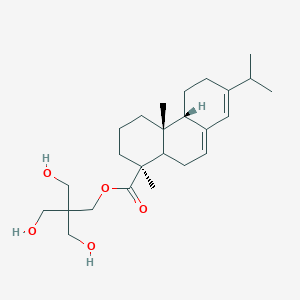
1H-1,2,4-Triazolium, 3-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazolium, 3-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride is a complex organic compound that belongs to the class of triazolium salts. Triazolium salts are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis. This particular compound features a triazolium core with a benzoyloxyethyl group and an azo linkage, making it a unique and versatile molecule.
Métodos De Preparación
The synthesis of 1H-1,2,4-Triazolium, 3-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride typically involves a multi-step process. The key steps include the formation of the triazole ring, followed by the introduction of the benzoyloxyethyl group and the azo linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effective and efficient production.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazolium, 3-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells . In medicine, it is explored for its antimicrobial properties, making it a candidate for the development of new antibiotics . In industry, it is used in the production of dyes and pigments due to its azo linkage, which imparts vibrant colors to the compounds.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In the case of its anticancer activity, it is believed to induce apoptosis in cancer cells by disrupting key signaling pathways . The molecular targets may include enzymes and receptors that are crucial for cell survival and proliferation. Its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .
Comparación Con Compuestos Similares
Similar compounds to 1H-1,2,4-Triazolium, 3-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride include other triazolium salts and azo compounds. For example, 1,2,3-Triazolium salts share a similar triazole core but differ in their substitution patterns and functional groups . The uniqueness of this compound lies in its specific combination of a triazolium core, benzoyloxyethyl group, and azo linkage, which imparts distinct chemical and biological properties. Other similar compounds include 1,2,4-Triazole derivatives that have been studied for their antimicrobial and anticancer activities .
Propiedades
Número CAS |
73003-67-5 |
|---|---|
Fórmula molecular |
C21H25ClN6O2 |
Peso molecular |
428.9 g/mol |
Nombre IUPAC |
2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;chloride |
InChI |
InChI=1S/C21H25N6O2.ClH/c1-4-27(14-15-29-20(28)17-8-6-5-7-9-17)19-12-10-18(11-13-19)22-23-21-24-26(3)16-25(21)2;/h5-13,16H,4,14-15H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
YLPQIFVSFMJWQZ-UHFFFAOYSA-M |
SMILES canónico |
CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NN(C=[N+]3C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


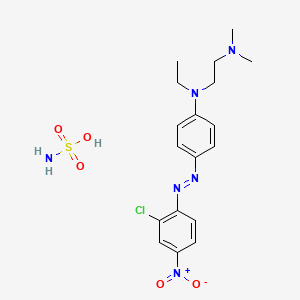
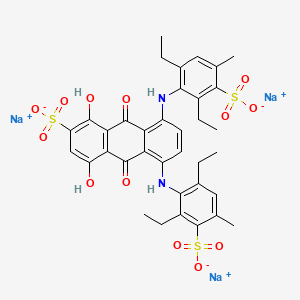

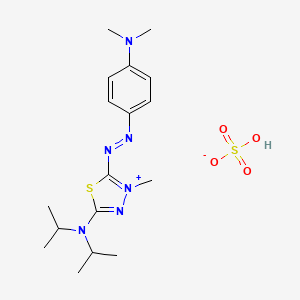
![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)

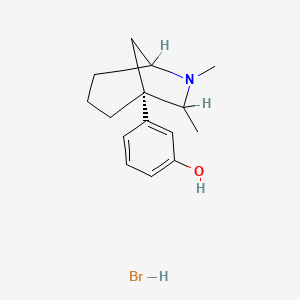
![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)
